N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine: is a heterocyclic compound that features a diazepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine typically involves the formation of the diazepine ring through cyclization reactions. Common synthetic routes include:
Cyclization of appropriate precursors: This involves the reaction of tert-butylamine with phenyl-substituted precursors under controlled conditions to form the diazepine ring.
Use of catalysts: Catalysts such as acids or bases may be employed to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can be performed on the diazepine ring or the phenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Pharmacology: Research is ongoing to explore its potential as a pharmacophore in drug design.
Medicine:
Therapeutic Agents: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The diazepine ring structure allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit certain enzymes or block receptor activity, leading to its observed effects.
Comparison with Similar Compounds
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Shares a similar diazepine ring structure.
7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidin-4-one: Another compound with a diazepine-like structure.
Uniqueness: N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine is unique due to its specific tert-butyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
57552-77-9 |
---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine |
InChI |
InChI=1S/C15H21N3/c1-15(2,3)18-14-11-13(16-9-10-17-14)12-7-5-4-6-8-12/h4-8,11,16H,9-10H2,1-3H3,(H,17,18) |
InChI Key |
GWYCOTJQPGWSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NCCNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.